2,3-Dihydroxypropyl tridecanoate
Overview
Description
2,3-Dihydroxypropyl tridecanoate is a chemical compound with the molecular formula C16H32O4 . It has an average mass of 288.423 Da and a monoisotopic mass of 288.230072 Da . It is also known by other names such as Tridécanoate de 2,3-dihydroxypropyle and Tridecanoic acid, 2,3-dihydroxypropyl ester .
Scientific Research Applications
Synthesis of (+)-disparlure
Acylation of 2,3-epoxy-1-tridecanol yielded optically active epoxy alcohol, which was used to synthesize (+)-disparlure in two steps (Fukusaki, Satoda, Senda, & Omata, 1999).
Study of monodeuterated and dideuterated tridecanoic acids
This research involved the preparation of various isotopically labeled tridecanoic acids for biochemical studies on desaturases (Abad, Fabriàs, & Camps, 2000).
Mutagenicity of flame retardants
Tris(2,3-dibromopropyl) phosphate, a flame retardant related to 2,3-Dihydroxypropyl tridecanoate, was found to be mutagenic to Salmonella typhimurium (Prival, McCoy, Gutter, & Rosendranz, 1977).
Antiviral activity of nucleoside analogs
(S)-9-(2,3-Dihydroxypropyl)adenine, a nucleoside analog, showed broad-spectrum antiviral activity in vitro and in vivo (De Clercq, Descamps, De Somer, & Holý, 1978).
Phase transitions in polymer matrices
The orientation and state of tridecanoic acid in polymer matrices were studied, providing insights into its behavior in highly dispersed systems (Moskvina, Volkov, Volynskii, & Bakeyev, 1984).
Development of iopamidol and analogues
Research on 5-hydroxyacylamino-2,4,6-triiodo-N,N'-hydroxy-alkyl-isophtalamides, including those with a 2,3-dihydroxypropyl group, led to the development of iopamidol, a contrast medium (Pitre & Felder, 1980).
Synthesis of iodixanol precursor
The preparation of N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(N-(oxiran-2-ylmethyl)acetamido)isophthalamide, a precursor in iodixanol synthesis, was achieved (Haarr, Lindbäck, Håland, & Sydnes, 2018).
Drug discovery through click chemistry
Click chemistry, involving compounds like this compound, plays a significant role in drug discovery processes (Kolb & Sharpless, 2003).
Biodegradable material applications
Polyhydroxyalkanonate derivatives, including those with 2,3-Dihydroxypropyl groups, are used in medical and pharmaceutical applications due to their biocompatibility (Ueda & Tabata, 2003).
Fatty acids in wastewater
The determination of fatty acids, including tridecanoic acid, in wastewater was developed, providing a method for environmental monitoring (Casado, Hernandez, & Vílchez, 1998).
Properties
IUPAC Name |
2,3-dihydroxypropyl tridecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)20-14-15(18)13-17/h15,17-18H,2-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRCAFAXMVNJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867313 | |
Record name | 2,3-Dihydroxypropyl tridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Other Solid | |
Record name | Glycerides, C14-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67701-27-3, 71958-74-2 | |
Record name | Glycerides, C14-18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerides, C14-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydroxypropyl tridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerides, C14-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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